molecular formula C14H19NO3 B15305447 (R)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

(R)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B15305447
M. Wt: 249.30 g/mol
InChI Key: XLFQYNRXWHHTIK-GFCCVEGCSA-N
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Description

®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring, a benzyl group, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m1/s1

InChI Key

XLFQYNRXWHHTIK-GFCCVEGCSA-N

Isomeric SMILES

C1CN(C[C@H]1CCO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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